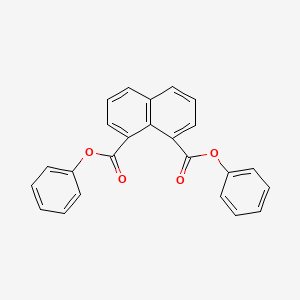
Diphenyl naphthalene-1,8-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl naphthalene-1,8-dicarboxylate is an organic compound that belongs to the class of aromatic esters. It is derived from naphthalene-1,8-dicarboxylic acid and diphenyl alcohol. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, materials science, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl naphthalene-1,8-dicarboxylate typically involves the esterification of naphthalene-1,8-dicarboxylic acid with diphenyl alcohol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Diphenyl naphthalene-1,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,8-dicarboxylic acid and diphenyl ketone.
Reduction: Reduction reactions can convert the ester groups into alcohols, resulting in the formation of naphthalene-1,8-dimethanol and diphenyl alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Naphthalene-1,8-dicarboxylic acid and diphenyl ketone.
Reduction: Naphthalene-1,8-dimethanol and diphenyl alcohol.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
Diphenyl naphthalene-1,8-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Materials Science: The compound’s unique structural properties make it useful in the development of luminescent materials and metal-organic frameworks.
Pharmacology: Research is ongoing to explore its potential as a drug delivery agent and its interactions with biological molecules.
Mechanism of Action
The mechanism of action of diphenyl naphthalene-1,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s aromatic rings and ester groups allow it to participate in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity to various receptors and enzymes. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,8-dicarboxylic acid: The parent compound from which diphenyl naphthalene-1,8-dicarboxylate is derived.
Diphenyl ether: Shares the diphenyl moiety but lacks the ester functionality.
Naphthalene-1,8-dimethanol: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of aromatic ester functionality and the presence of both naphthalene and diphenyl groups. This unique structure imparts specific chemical and physical properties, such as enhanced stability and luminescence, making it valuable in various research and industrial applications .
Properties
CAS No. |
5449-83-2 |
|---|---|
Molecular Formula |
C24H16O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
diphenyl naphthalene-1,8-dicarboxylate |
InChI |
InChI=1S/C24H16O4/c25-23(27-18-11-3-1-4-12-18)20-15-7-9-17-10-8-16-21(22(17)20)24(26)28-19-13-5-2-6-14-19/h1-16H |
InChI Key |
GQYNQDRPZODTON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















